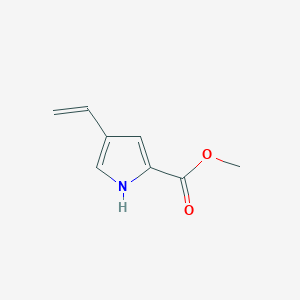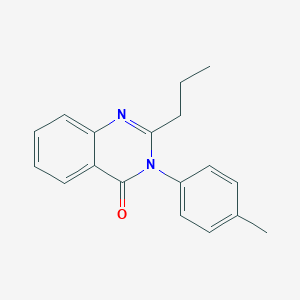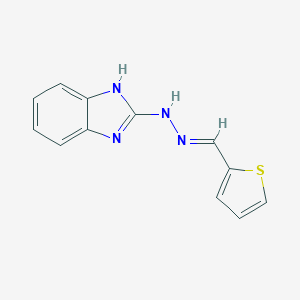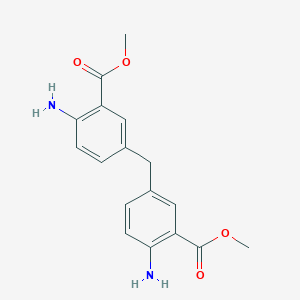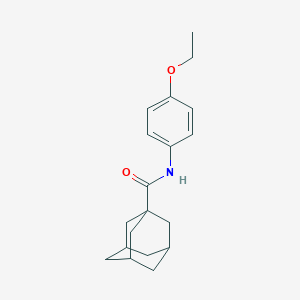
N-(4-ethoxyphenyl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)adamantane-1-carboxamide, also known as Memantine, is a synthetic drug that belongs to the class of adamantane derivatives. It has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Memantine acts as an NMDA receptor antagonist, which means it blocks the over-activation of these receptors, preventing the excitotoxicity that can lead to neuronal damage.
作用机制
N-(4-ethoxyphenyl)adamantane-1-carboxamide acts as an NMDA receptor antagonist, which means it blocks the over-activation of these receptors, preventing the excitotoxicity that can lead to neuronal damage. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. However, excessive activation of these receptors can lead to neuronal damage and death. N-(4-ethoxyphenyl)adamantane-1-carboxamide binds to the NMDA receptor, preventing the over-activation of these receptors and reducing neuronal damage.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and delay disease progression in various neurological disorders. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects. N-(4-ethoxyphenyl)adamantane-1-carboxamide has a long half-life of around 60-80 hours, which allows for once-daily dosing.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)adamantane-1-carboxamide has several advantages for lab experiments. It has a well-established synthesis method, and its mechanism of action is well-understood. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been extensively studied for its potential therapeutic effects in various neurological disorders, making it a useful tool for studying these disorders. However, N-(4-ethoxyphenyl)adamantane-1-carboxamide has several limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. N-(4-ethoxyphenyl)adamantane-1-carboxamide also has a relatively low affinity for the NMDA receptor, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)adamantane-1-carboxamide. One area of research is the development of more potent NMDA receptor antagonists that can effectively block the over-activation of these receptors. Another area of research is the investigation of N-(4-ethoxyphenyl)adamantane-1-carboxamide's potential therapeutic effects in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is ongoing research into the optimal dosing and administration of N-(4-ethoxyphenyl)adamantane-1-carboxamide for the treatment of Alzheimer's disease and other neurological disorders.
合成方法
The synthesis of N-(4-ethoxyphenyl)adamantane-1-carboxamide involves the reaction between 1-Adamantanecarboxylic acid and 4-Ethoxyaniline. The reaction is carried out in the presence of a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-Dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography or recrystallization to obtain pure N-(4-ethoxyphenyl)adamantane-1-carboxamide. The yield of the synthesis method is around 50-60%.
科学研究应用
N-(4-ethoxyphenyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been studied for its potential therapeutic effects in Parkinson's disease, multiple sclerosis, and other neurological disorders. N-(4-ethoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and delay disease progression in these disorders.
属性
CAS 编号 |
71458-44-1 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NO2/c1-2-22-17-5-3-16(4-6-17)20-18(21)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H,20,21) |
InChI 键 |
RHGZYQFTYUFLDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
其他 CAS 编号 |
71458-44-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



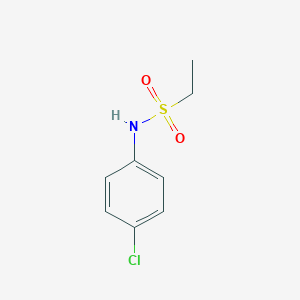

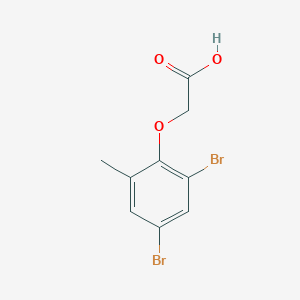
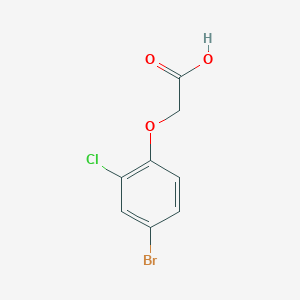
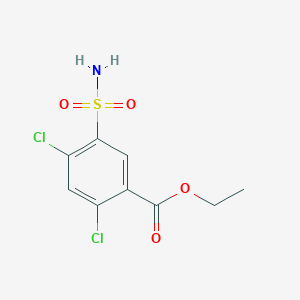
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
